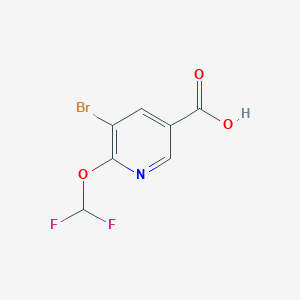

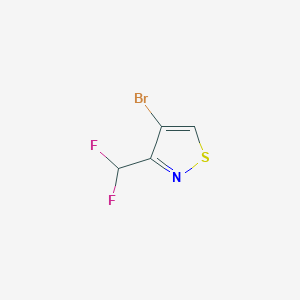

4-Bromo-3-(difluoromethyl)isothiazole

Descripción general

Descripción

4-Bromo-3-(difluoromethyl)isothiazole is a fascinating chemical compound with diverse scientific applications. It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

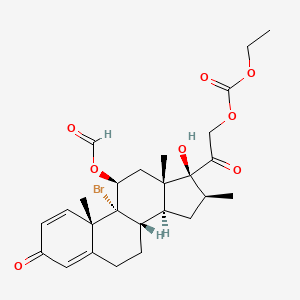

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The structure of isoxazole includes one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Aplicaciones Científicas De Investigación

Mass Spectral Analysis

- The mass spectra of 3-phenylisothiazoles and 3-(halophenyl)isothiazoles, including derivatives like 4-bromo-3-(difluoromethyl)isothiazole, reveal characteristic fragmentation patterns depending on the substituents at the 4-position. These patterns are essential for understanding the structure and properties of these compounds (Naito, 1968).

Synthesis Methods

- Palladium-catalyzed functionalization techniques have been explored for isothiazoles, offering efficient methods for synthesizing derivatives like 4-bromo-3-(difluoromethyl)isothiazole. These methods are significant for the development of new isothiazole-based compounds (Clerici et al., 1997).

Computational Studies

- The nucleophilic reaction involving methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide has been studied computationally, contributing to the understanding of the chemical behavior of isothiazole derivatives (Contini et al., 2005).

Chemical Reactions and Properties

- Various chemical reactions involving isothiazoles, including bromination, lithiation, and functionalization, have been studied to understand their reactivity and potential applications in synthetic chemistry (Krebs, 1989).

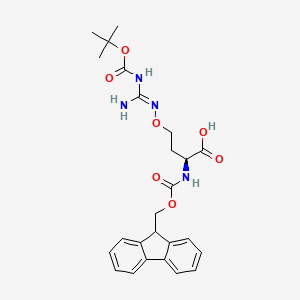

Bioactive Substances and Ligands

- The chemistry of isothiazoles, including 4-bromo-3-(difluoromethyl)isothiazole, is crucial in the design and synthesis of biologically active substances and ligands for metal complexes. These studies highlight the potential of isothiazole derivatives in medicinal chemistry and catalyst development (Kletskov et al., 2019).

Direcciones Futuras

In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups . New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry . Finally, the emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

Propiedades

IUPAC Name |

4-bromo-3-(difluoromethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NS/c5-2-1-9-8-3(2)4(6)7/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDDQTSCWAXLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(difluoromethyl)isothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

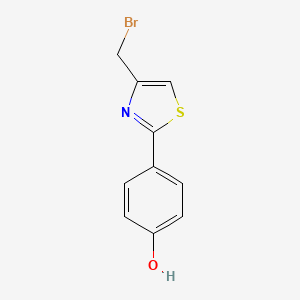

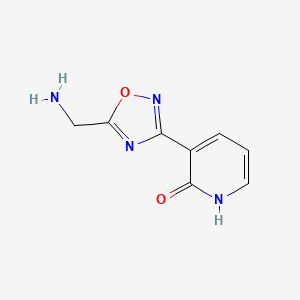

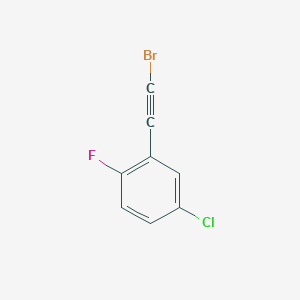

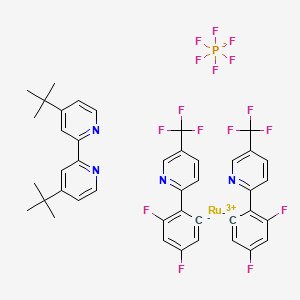

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)

![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)

![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)

![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)